N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide is a synthetic organic compound with the molecular formula C25H26N2O3 It is characterized by a biphenyl core structure with various functional groups attached, including a methoxy group, a pentanoylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Functional Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The pentanoylamino group can be introduced through an amide coupling reaction between a carboxylic acid derivative and pentanoylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the biphenyl derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
N-[3-methoxy-4-(butanoylamino)phenyl]biphenyl-4-carboxamide: Similar structure but with a butanoylamino group instead of a pentanoylamino group.
N-[3-methoxy-4-(hexanoylamino)phenyl]biphenyl-4-carboxamide: Similar structure but with a hexanoylamino group instead of a pentanoylamino group.
N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Properties
Molecular Formula |
C25H26N2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3/c1-3-4-10-24(28)27-22-16-15-21(17-23(22)30-2)26-25(29)20-13-11-19(12-14-20)18-8-6-5-7-9-18/h5-9,11-17H,3-4,10H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
PTKOFGSIPBYUDA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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